molecular formula C13H26O8 B1676793 m-PEG6-CH2COOH CAS No. 16142-03-3

m-PEG6-CH2COOH

Cat. No. B1676793
CAS RN: 16142-03-3
M. Wt: 310.34 g/mol
InChI Key: WJNNCBSSWKTIHI-UHFFFAOYSA-N
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Description

M-PEG6-CH2COOH is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary and secondary amine groups in the presence of activators (e.g., EDC, DCC, HATU) to form a stable amide bond . The mPEG modification increases the aqueous solubility of the resulting compound .


Molecular Structure Analysis

The chemical formula of m-PEG6-CH2COOH is C13H26O8 . Its molecular weight is 310.3 . The exact mass is 310.16 .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG6-CH2COOH readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .


Physical And Chemical Properties Analysis

M-PEG6-CH2COOH has a molecular weight of 310.3 . Its chemical formula is C13H26O8 . The exact mass is 310.16 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Photodynamic and Photothermal Therapy

m-PEG6-CH2COOH is utilized in the development of multifunctional nanocarriers for targeted cancer therapies. PEGylated nanosheets and nanoclusters, when combined with photodynamic agents like chlorin e6 (Ce6), demonstrate enhanced cellular uptake and photodynamic therapeutic efficiency. These nanocarriers are designed for synergistic cancer killing through combined photothermal and photodynamic therapy, showing significant efficacy in both in vitro and in vivo models. The PEGylation process improves the stability of these carriers in physiological conditions, making them promising candidates for advanced cancer treatment modalities (Liu et al., 2014); (Li et al., 2013).

Enhanced Drug Delivery

m-PEG6-CH2COOH plays a crucial role in improving the efficacy of drug delivery systems. Its conjugation with therapeutic agents or nanocarriers like graphene oxide, carbon nanotubes, and other nanoparticles enhances their solubility, biocompatibility, and circulation time in the bloodstream. This PEGylation process leads to better drug targeting, reduced immunogenicity, and controlled release, ultimately enhancing the therapeutic outcomes of anticancer drugs and other therapeutics. The modified carriers exhibit improved penetration into tumor tissues and reduced side effects, indicating the significant potential of m-PEG6-CH2COOH in developing more effective drug delivery systems for various diseases, including cancer (Tian et al., 2011); (Ren et al., 2012).

Nanomedicine and Theranostics

The application of m-PEG6-CH2COOH extends to the development of nanomedicines and theranostic agents that offer both therapeutic and diagnostic functions. PEGylated nanoparticles engineered for specific responses to the tumor microenvironment enable enhanced tumor penetration and enable real-time monitoring of drug release and therapeutic responses. These advanced materials are designed to respond to stimuli such as pH, redox conditions, and enzymatic activities prevalent in tumor sites, providing targeted therapy with minimal off-target effects and improved patient outcomes. The integration of m-PEG6-CH2COOH into these systems highlights its critical role in advancing nanomedicine and theranostic approaches for cancer and other diseases (Dong et al., 2016); (Shu et al., 2020).

Biotechnological Applications

Beyond medical therapies, m-PEG6-CH2COOH finds applications in various biotechnological fields. Its ability to modify proteins and other bioactive molecules enhances their stability, solubility, and functionality, which is beneficial in biocatalysis, bioseparation, and other biotechnological processes. This chemical modification extends the practical applications of enzymes and other biomolecules in organic synthesis and biotransformation processes, highlighting the versatility and importance of m-PEG6-CH2COOH in both biomedicine and biotechnology (Inada et al., 1995).

Safety And Hazards

M-PEG6-CH2COOH is not classified as a hazard . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If ingested, rinse mouth with water . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated .

Future Directions

M-PEG6-CH2COOH is a PEG linker that can be used in the synthesis of PROTACs . BroadPharm provides monofunctional or heterobifunctional mPEG linkers with various active groups , indicating potential for diverse applications in the future.

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNNCBSSWKTIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595753
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid

CAS RN

16142-03-3
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using pentaethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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